Naphthol AS chemical properties and structure
Naphthol AS chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthol AS is an organic compound with the preferred IUPAC name 3-hydroxy-N-phenylnaphthalene-2-carboxamide.[1][2] It is the anilide of 3-hydroxy-2-naphthoic acid.[1][2] First discovered in 1911 by German chemists, Naphthol AS and its derivatives have become crucial intermediates in the synthesis of azo dyes and organic pigments.[1][2] Unlike simpler naphthols, Naphthol AS exhibits affinity for cotton fibers, allowing for the in-situ formation of insoluble, vibrant, and wash-fast azo dyes.[1][3] This property has made it a cornerstone in the textile industry for dyeing and printing cotton and other fibers.[1] Beyond textiles, derivatives of Naphthol AS are being explored for various applications, including potential biomedical uses for their antimicrobial and antifungal properties.[1]
Chemical Structure
Naphthol AS possesses a distinctive molecular architecture that dictates its chemical behavior and applications. The structure consists of a naphthalene ring system substituted with a hydroxyl (-OH) group and an N-phenylcarboxamide group at the 3 and 2 positions, respectively.[1] This combination of a phenolic hydroxyl group and an anilide moiety on a large aromatic scaffold is key to its properties. The molecule does not contain water-soluble groups, which contributes to its firm adherence to fibers and its general insolubility in water.[1] In the presence of a strong alkali, the phenolic hydroxyl group deprotonates to form the water-soluble naphtholate anion.[1][3]
Figure 1: Chemical Structure of Naphthol AS
Chemical Properties
The chemical properties of Naphthol AS are largely governed by its phenolic hydroxyl group and the aromatic naphthalene core. It undergoes reactions typical of phenols, such as electrophilic substitution on the aromatic ring.[1] Its most significant chemical reaction is the coupling with diazonium salts to form azo compounds, which is the basis for its use in dye synthesis.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Naphthol AS.
| Property | Value | References |
| IUPAC Name | 3-Hydroxy-N-phenylnaphthalene-2-carboxamide | [1][2] |
| Synonyms | Naphthol AS, 3-hydroxy-2-naphthanilide | [2][4] |
| CAS Number | 92-77-3 | [2][5] |
| Molecular Formula | C₁₇H₁₃NO₂ | [2][5][6] |
| Molar Mass | 263.29 g·mol⁻¹ | [2][5] |
| Appearance | Beige or small red powder | [5] |
| Melting Point | 246-248 °C | [5] |
| Boiling Point | 406.53 °C (rough estimate) | [5] |
| pKa | 9.70 (at 25 °C) | [5] |
| Solubility | Insoluble in water and sodium carbonate solution; Sparingly soluble in ethanol; Soluble in hot xylene, acetic acid, and alkaline solutions. | [1][5] |
Mandatory Visualizations
Logical Relationship Diagram
The following diagram illustrates the synthetic relationship of Naphthol AS from its precursors and its subsequent application in azo dye formation.
Caption: Synthesis pathway and application of Naphthol AS.
Experimental Workflow Diagram
This diagram outlines a general workflow for the analysis of Naphthol AS purity using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for analyzing naphthol compounds.
Caption: GC-MS analytical workflow for Naphthol AS.
Experimental Protocols
Synthesis of Naphthol AS
The synthesis of Naphthol AS and its derivatives is typically achieved through the amidation of 3-hydroxy-2-naphthoic acid with the corresponding aniline.[7][8][9]
Methodology:
-
Activation of Carboxylic Acid: 3-hydroxy-2-naphthoic acid is reacted with a chlorinating agent, such as phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂), in an inert solvent like chlorobenzene. This step converts the carboxylic acid into a more reactive acyl chloride.
-
Amidation: The resulting 3-hydroxy-2-naphthoyl chloride is then reacted with aniline. The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrochloric acid byproduct.
-
Workup and Isolation: The crude Naphthol AS product is isolated by filtration after the reaction is complete. It is then washed to remove unreacted starting materials and byproducts.
-
Purification: The crude product is purified by recrystallization.
Purification by Recrystallization
Methodology:
-
Solvent Selection: Solvents such as xylene or glacial acetic acid are effective for the recrystallization of Naphthol AS.[5] The crude product should be soluble in the hot solvent and sparingly soluble at room temperature.
-
Dissolution: The crude Naphthol AS is dissolved in a minimal amount of the boiling solvent in an Erlenmeyer flask.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then subjected to hot gravity filtration to remove the charcoal.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation and Drying: The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove residual mother liquor. The crystals are then dried to obtain the final product.
Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of Naphthol AS and related compounds.[10][11]
Methodology:
-
Sample Preparation: A stock solution of the Naphthol AS sample is prepared by accurately weighing the compound and dissolving it in a suitable solvent, such as methanol or acetonitrile. This stock solution is then diluted to a working concentration.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Detection: UV detection at a wavelength where Naphthol AS exhibits strong absorbance is employed for quantification.
-
Flow Rate: A standard flow rate, for example, 1.0 mL/min, is maintained.
-
-
Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to Naphthol AS and any impurity peaks. The purity is calculated based on the relative peak areas.
Applications
The primary application of Naphthol AS is as a coupling component in the formation of azoic dyes.[1] It is applied to cellulosic fibers like cotton from an alkaline solution, where it exhibits a substantive affinity.[3] Subsequent treatment with a solution of a diazotized aromatic amine (a diazonium salt) leads to an in-situ coupling reaction, forming a water-insoluble, colored azo pigment that is trapped within the fiber.[1][3] This process yields dyeings with good wash fastness and a wide range of colors, particularly in the orange, red, and brown hues.[1] It is also a vital intermediate in the manufacturing of organic pigments used in inks, coatings, and plastics.[1]
Safety and Hazards
Naphthol AS is associated with several GHS hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), and H411 (Toxic to aquatic life with long-lasting effects).[2] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. dijikimya.com [dijikimya.com]
- 4. CN102504573B - Naphthol AS organic azo pigment and its synthesis method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
